

The Role of Tyrosinase (206-214) Peptide in Adoptive Immunotherapy: A Technical Guide

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Compound of Interest

Compound Name: Tyrosinase (206-214), human

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Introduction

The Tyrosinase (206-214) peptide, a short amino acid sequence (AFLPWHRLF) derived from the tyrosinase protein, has emerged as a significant target in the field of cancer immunotherapy, particularly for melanoma.^{[1][2][3]} This peptide is a specific epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the human leukocyte antigen (HLA)-A24 allele.^{[1][2]} Its ability to elicit a targeted immune response against melanoma cells expressing tyrosinase makes it a compelling candidate for adoptive immunotherapy strategies. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and clinical applications of the Tyrosinase (206-214) peptide in adoptive cell therapy.

Core Concepts: Mechanism of Action

The fundamental principle behind the use of Tyrosinase (206-214) in adoptive immunotherapy lies in the specific recognition of this peptide by T-cell receptors (TCRs) on CD8+ cytotoxic T lymphocytes.

- **Antigen Presentation:** Melanoma cells, like all nucleated cells, process intracellular proteins, including tyrosinase, into short peptides. These peptides are then loaded onto major histocompatibility complex (MHC) class I molecules, specifically HLA-A24 in this case, and presented on the cell surface.

- **T-Cell Recognition:** Circulating CD8+ T-cells with TCRs that are specifically shaped to recognize the Tyrosinase (206-214) peptide bound to HLA-A24 can then bind to these melanoma cells.
- **T-Cell Activation and Tumor Cell Lysis:** This binding, along with co-stimulatory signals, triggers the activation of the CTL. The activated CTL then releases cytotoxic granules containing perforin and granzymes, which induce apoptosis (programmed cell death) in the target melanoma cell.

Adoptive immunotherapy aims to enhance this natural process by generating a large population of highly specific and potent T-cells outside the body (ex vivo) and then infusing them back into the patient to seek out and destroy tumor cells.

Quantitative Data Summary

The following table summarizes quantitative data from key studies investigating the efficacy of Tyrosinase (206-214) peptide-based immunotherapies.

Study/Trial ID	Therapeutic Approach	Patient Population	Key Quantitative Findings	Reference
NCT00019383	Peptide Vaccine	Recurrent or Refractory Metastatic Melanoma (HLA-A24 positive)	Data on objective response rates for the Tyrosinase (206-214) arm are part of a larger multi-peptide trial. Specific quantitative outcomes for this peptide alone are not detailed in the provided summary.	[4]
In vitro T-cell Expansion Study	Nanoparticle-based aAPC	Melanoma Patients	MART-1-specific CD8+ T-cells expanded up to 1000-fold by day 14. Frequency of MART-1 Tet+ CD8+ T-cells increased to approximately 50% of total CD8+ T-cells.	[5]
Xenogeneic Tyrosinase DNA Vaccine Trial	DNA Vaccine + Electroporation	Malignant Melanoma (HLA-A1, A2, A24, or B35)	6 of 15 patients (40%) in the 1.5 mg dose cohort developed Tyrosinase-reactive CD8+ T-cell responses. Increase from	[6]

baseline to peak
response ranged
from 1.5-fold to
2.8-fold in
tetramer assays.

Experimental Protocols

Generation of Tyrosinase (206-214)-Specific T-cells for Adoptive Therapy

This protocol outlines a general methodology for the in vitro expansion of T-cells specific for the Tyrosinase (206-214) peptide.

a. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

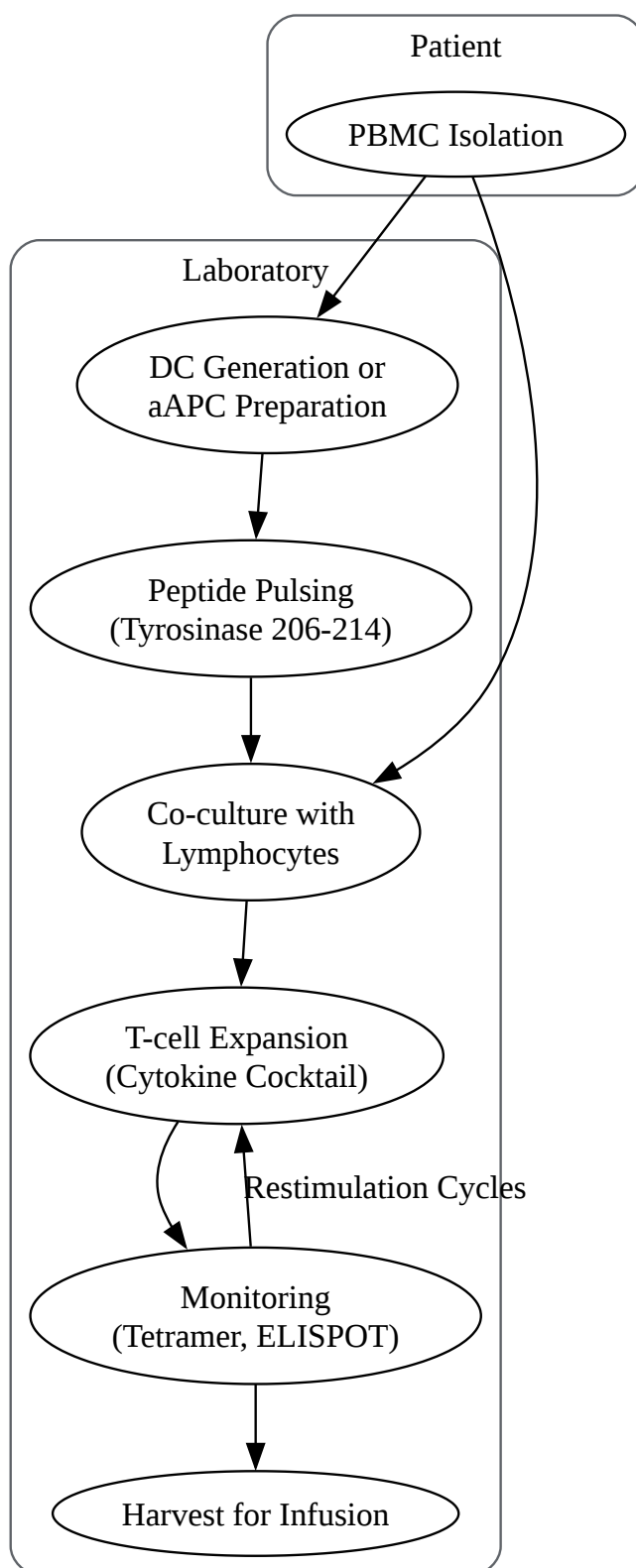
- Collect whole blood from an HLA-A24 positive melanoma patient.
- Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
- Wash the isolated PBMCs with phosphate-buffered saline (PBS).

b. Generation of Dendritic Cells (DCs) or Use of Artificial Antigen-Presenting Cells (aAPCs):

- For DCs: Culture the adherent monocyte fraction of PBMCs in media supplemented with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) for 5-7 days to differentiate them into immature DCs.
- Mature the DCs by adding a cytokine cocktail (e.g., TNF- α , IL-1 β , IL-6, and PGE2) for 24-48 hours.
- Pulse the mature DCs with the Tyrosinase (206-214) peptide (typically 10-50 μ g/mL) for 2-4 hours.
- For aAPCs: Utilize commercially available or in-house developed aAPCs, which are often beads or cell-based systems coated with HLA-A24/Tyrosinase (206-214) peptide complexes and co-stimulatory molecules like anti-CD28.[5]

c. Co-culture and T-cell Expansion:

- Co-culture the peptide-pulsed DCs or aAPCs with the non-adherent lymphocyte fraction of the PBMCs (or with purified CD8⁺ T-cells) at a specific responder-to-stimulator ratio (e.g., 10:1).
- Culture the cells in a T-cell medium (e.g., RPMI-1640) supplemented with human serum, antibiotics, and a cytokine cocktail to promote T-cell survival and proliferation. A common combination is:
 - Interleukin-2 (IL-2): 50-100 IU/mL.[\[7\]](#)
 - Interleukin-7 (IL-7): 10 ng/mL.[\[8\]](#)
 - Interleukin-15 (IL-15): 10 ng/mL.[\[8\]](#)
- Restimulate the T-cell cultures with freshly pulsed DCs or aAPCs every 7-10 days.
- Monitor the expansion and specificity of the T-cells using techniques like tetramer staining and ELISPOT assays.
- Once a sufficient number of highly specific T-cells is obtained, they can be harvested for infusion.



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Immunological Monitoring Assays

a. ELISPOT (Enzyme-Linked Immunospot) Assay:

- Coat a 96-well plate with an anti-IFN- γ antibody.
- Add patient PBMCs or expanded T-cells to the wells.
- Stimulate the cells with the Tyrosinase (206-214) peptide. A negative control (no peptide) and a positive control (e.g., a viral peptide or phytohemagglutinin) should be included.
- Incubate for 18-24 hours.
- Wash the plate and add a biotinylated anti-IFN- γ detection antibody.
- Add streptavidin-alkaline phosphatase and a substrate to develop colored spots.
- Count the spots, where each spot represents a single IFN- γ -secreting T-cell.

b. Intracellular Cytokine Staining (ICS):

- Stimulate PBMCs or expanded T-cells with the Tyrosinase (206-214) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
- Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8).
- Fix and permeabilize the cells.
- Stain for intracellular cytokines (e.g., IFN- γ , TNF- α) with fluorescently labeled antibodies.
- Analyze the cells by flow cytometry to determine the percentage of cytokine-producing T-cells.

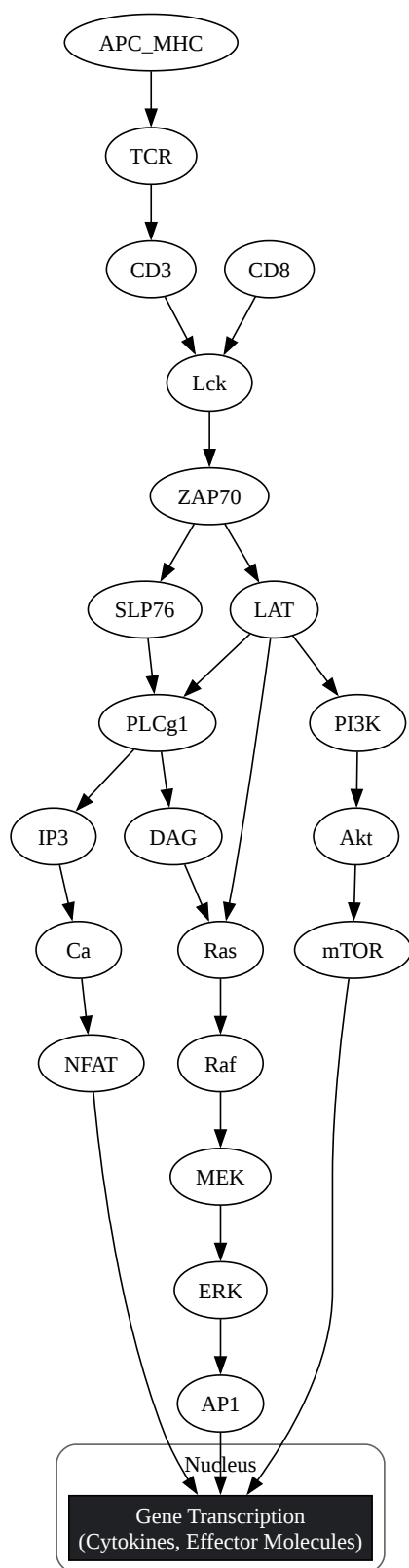
c. ^{51}Cr -Release Cytotoxicity Assay:

- Label target cells (e.g., HLA-A24 positive melanoma cells) with radioactive $^{51}\text{Chromium}$.

- Co-culture the labeled target cells with the expanded Tyrosinase (206-214)-specific T-cells at various effector-to-target ratios.
- Incubate for 4-6 hours.
- Measure the amount of ^{51}Cr released into the supernatant, which is proportional to the number of lysed target cells.

Signaling Pathways

The activation of a cytotoxic T lymphocyte upon recognition of the Tyrosinase (206-214) peptide presented by an HLA-A24 molecule on a melanoma cell initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell proliferation, differentiation, and the execution of its cytotoxic function. The diagram below illustrates a simplified representation of the key signaling pathways involved.

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Conclusion

The Tyrosinase (206-214) peptide represents a highly specific and promising target for adoptive immunotherapy in HLA-A24 positive melanoma patients. The ability to generate and expand T-cells with defined specificity in vitro offers a powerful therapeutic modality. The successful application of this approach relies on robust and reproducible experimental protocols for T-cell expansion and comprehensive immunological monitoring to assess the potency and efficacy of the cellular product. A deeper understanding of the intricate T-cell signaling pathways will further enable the development of next-generation adoptive cell therapies with enhanced anti-tumor activity and persistence. Continued research and clinical investigation are crucial to fully realize the therapeutic potential of Tyrosinase (206-214)-targeted immunotherapy.

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References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Expansion of Tumor-Infiltrating Lymphocytes from Melanoma Tumors | Springer Nature Experiments [experiments.springernature.com]
- 3. Generation of Tumor-Infiltrating Lymphocyte Cultures for Use in Adoptive Transfer Therapy for Melanoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Rapid Expansion of Highly Functional Antigen-Specific T cells from Melanoma Patients by Nanoscale Artificial Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel tyrosinase inhibitory peptide with free radical scavenging ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Culture Conditions on Ex Vivo Expansion of T Lymphocytes and Their Function for Therapy: Current Insights and Open Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of New Cytokine Combinations for Antigen-specific T cell Therapy Products via a High Throughput Multi-parameter Assay - PMC [pmc.ncbi.nlm.nih.gov]

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